5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1h,3h)-dione
Description
5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a branched hydroxyalkyl substituent at the 5-position of the pyrimidine ring. This compound shares structural similarities with uracil analogs but is distinguished by its unique 1-hydroxy-2-methylpropyl side chain, which influences its physicochemical and biological properties.
Properties
CAS No. |
41244-56-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(1-hydroxy-2-methylpropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-4(2)6(11)5-3-9-8(13)10-7(5)12/h3-4,6,11H,1-2H3,(H2,9,10,12,13) |
InChI Key |
OZEYXSCEQGGAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CNC(=O)NC1=O)O |
Origin of Product |
United States |
Biological Activity
5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₈H₁₂N₂O₃
- Molecular Weight : 184.19 g/mol
- CAS Number : 80384-57-2
The biological activity of this compound primarily involves its interaction with various enzymes and protein targets. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit several protein kinases involved in cancer progression, including:
- Tyrosine kinase
- Phosphatidylinositol 3-kinase (PI3K)
- Cyclin-dependent kinases (CDKs)
These interactions suggest a potential role in cancer therapy by disrupting signaling pathways that promote cell growth and survival .
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported enhanced efficacy against Staphylococcus aureus and Escherichia coli at higher concentrations .
- Anti-inflammatory Properties : Preliminary data suggest that it may also possess anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory diseases .
Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
These results indicate potent activity across multiple cancer types, supporting the compound's potential as an anticancer agent .
Antimicrobial Testing
In antimicrobial assays, the compound demonstrated the following minimum inhibitory concentrations (MIC):
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
These findings highlight its effectiveness as an antimicrobial agent, particularly at elevated concentrations .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physical properties of 5-(1-hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione with its analogs:
Key Observations:
- Branching vs.
- Halogenation : The 3-iodopropyl analog () exhibits a higher molecular weight (280.06 g/mol) and distinct reactivity due to iodine’s polarizable nature, making it suitable for radiolabeling or cross-coupling reactions .
Enzyme Inhibition
- Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: Fused-ring analogs (e.g., compounds 5a–j in ) demonstrate significant α-amylase and α-glucosidase inhibition (IC50 values in µM range), attributed to enhanced rigidity and hydrogen bonding with enzyme active sites . The target compound’s flexible hydroxyalkyl chain may reduce binding affinity compared to these fused derivatives.
- Uracil-5-Tertiary Sulfonamides : Sulfonamide-substituted analogs () exhibit improved pharmacokinetic profiles due to sulfonamide’s electron-withdrawing and hydrogen-bonding capabilities, suggesting the target compound may have lower metabolic stability .
Antiviral Activity
- Stavudine () : This antiviral agent incorporates a hydroxymethyl group on a dihydrofuran ring, enabling nucleoside reverse transcriptase inhibition. The target compound lacks the dihydrofuran moiety, likely rendering it inactive against viral enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
